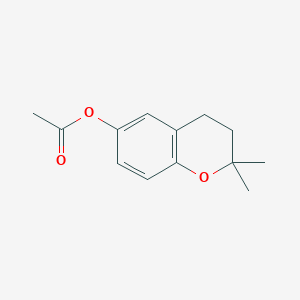
(2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol is a complex organic molecule featuring an imidazole ring fused with an indene structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the imidazole and indene moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazole ring, followed by its attachment to the indene structure
Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia, followed by methylation.
Indene Synthesis: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The imidazole and indene structures are coupled using a palladium-catalyzed cross-coupling reaction.
Methanol Introduction: The final step involves the reduction of a carbonyl group to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s imidazole moiety is of particular interest due to its presence in many biologically active molecules. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medically, the compound may have potential as a therapeutic agent. The imidazole ring is a common pharmacophore in many drugs, suggesting that this compound could be explored for its antimicrobial, antifungal, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The indene structure may interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methyl-1H-imidazol-4-yl)methanol: Lacks the indene structure, making it less hydrophobic.
2,3-Dihydro-1H-inden-2-yl)methanol: Lacks the imidazole ring, reducing its potential for metal ion coordination.
(2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
The combination of the imidazole and indene structures in (2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol makes it unique
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
[2-(1-methylimidazol-4-yl)-1,3-dihydroinden-2-yl]methanol |
InChI |
InChI=1S/C14H16N2O/c1-16-8-13(15-10-16)14(9-17)6-11-4-2-3-5-12(11)7-14/h2-5,8,10,17H,6-7,9H2,1H3 |
InChI-Schlüssel |
BKRWKXYWXORMBW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=C1)C2(CC3=CC=CC=C3C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)
![[Ethyl(methyl)silanediyl]dimethanediyl dicarbamate](/img/structure/B11881333.png)






![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)
